3-(二丙基氨基)喹喔啉-2-醇

描述

The compound 3-(Dipropylamino)quinoxalin-2-ol is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. Quinoxalines are known for their diverse biological activities, and their derivatives are often explored for potential therapeutic uses.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. One such method is the metal-free C3-H acylation of quinoxalin-2(1H)-ones with α-oxocarboxylic acids under thermal conditions, which is promoted by PIDA. This method has been shown to yield moderate to good results and is capable of being scaled up for gram-scale reactions. It is also applicable in the synthesis of antitumor agents . Although the specific synthesis of 3-(Dipropylamino)quinoxalin-2-ol is not detailed in the provided papers, the general methodology for modifying quinoxaline structures could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline core, which can be substituted at various positions to yield a wide array of derivatives. The synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, for example, demonstrates the versatility of the quinoxaline scaffold in accommodating different substituents, including amino, bromo, chloro, and others . This adaptability suggests that the dipropylamino group could be introduced at the appropriate position to synthesize 3-(Dipropylamino)quinoxalin-2-ol.

Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives are diverse and can include substitutions, acylations, and other transformations. The direct C3-H acylation mentioned earlier is an example of how functional groups can be introduced into the quinoxaline core . Additionally, the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines indicates that the quinoxaline ring can undergo reactions to introduce various functional groups at the 2-position . These reactions are crucial for the development of quinoxaline derivatives with specific properties and biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(Dipropylamino)quinoxalin-2-ol are not provided in the papers, the properties of quinoxaline derivatives in general can be inferred. Quinoxalines typically exhibit good stability and can have a range of physical properties depending on their substituents. The introduction of different functional groups can significantly alter properties such as solubility, melting point, and reactivity. The presence of a dipropylamino group in 3-(Dipropylamino)quinoxalin-2-ol would likely affect its hydrogen bonding capability, hydrophobicity, and overall molecular recognition, which are important factors in drug design and biological interactions.

科学研究应用

化学反应性和合成

3-(二丙基氨基)喹喔啉-2-醇,作为喹喔啉家族的一部分,在各种化学反应中显示出潜力,例如偶极环加成反应。例如,喹喔啉-3(4H)-酮1-N-氧化物在环加成反应中表现出作为1,3-二极体的反应性,在特定条件下导致形成2-芳基氨基喹喔啉-3(4H)-酮和2-(o-羟基苯基)-喹喔啉-3(4H)-酮 (Mason & Tennant, 1972)。这些反应突显了该化合物在有机合成中的多功能性,特别是在构建具有潜在生物活性的复杂分子方面。

生物活性和药物设计

喹喔啉核结构是生物活性天然产物和合成药物中常见的基团,为新治疗剂的开发提供了多功能支架。例如,利用无金属的喹喔啉-2(1H)-酮与卡巴酰肼的C3-烷氧羰化反应已被探索,用于高效制备喹喔啉-3-酰基化合物,展示了该支架在药物化学中的适应性 (Xie et al., 2019)。

喹喔啉衍生物还被确定为疟原虫蛋白酶PfSUB1的抑制剂,揭示了基于喹喔啉的化合物在抗疟疾药物开发中的潜力。对2,3-双(苯胺基)喹喔啉及其类似物的抑制活性研究提供了优化抗疟活性所必需的结构活性关系的见解 (Kher et al., 2014)。

此外,5-(二丙基氨基)-5,6-二氢-4H-咪唑并[4,5,1-ij]喹喔啉-2(1H)-酮的合成,这是一种具有高选择性的多巴胺D2受体激动剂,对5-羟色胺(5HT1A)受体的选择性较高,展示了喹喔啉衍生物在神经科学和药理学中的治疗相关性。该化合物及其类似物展示了多巴胺能和5-羟色胺能活性之间的平衡,对设计具有特定神经学效应的药物至关重要 (Moon et al., 1992)。

神经保护和缺血

喹喔啉衍生物,如2,3-二羟基-6-硝基-7-磺酰胺基苯并(F)喹喔啉(NBQX),一种喹喔啉二酮拮抗剂的类似物,其神经保护性质已在脑缺血的背景下进行研究。NBQX作为谷氨酸受体中谷氨酸亚型的有效和选择性抑制剂,即使在缺血挑战后给药,也能提供对全局缺血的保护 (Sheardown et al., 1990)。

未来方向

Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions could include the exploration of novel synthetic strategies, the design and development of new bioactive molecules based on the quinoxaline scaffold, and the investigation of their potential applications in various fields such as medicine and materials science .

属性

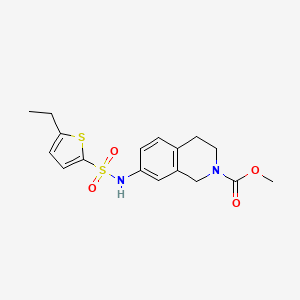

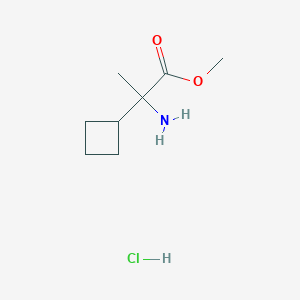

IUPAC Name |

3-(dipropylamino)-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-3-9-17(10-4-2)13-14(18)16-12-8-6-5-7-11(12)15-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQCNYSPSPSZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

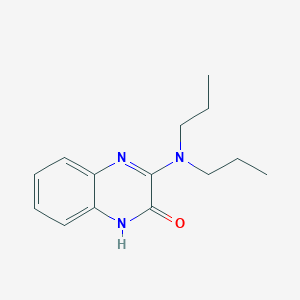

CCCN(CCC)C1=NC2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323422 | |

| Record name | 3-(dipropylamino)-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670034 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Dipropylamino)quinoxalin-2-ol | |

CAS RN |

731795-56-5 | |

| Record name | 3-(dipropylamino)-1H-quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)

![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)

![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2516918.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)

![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)